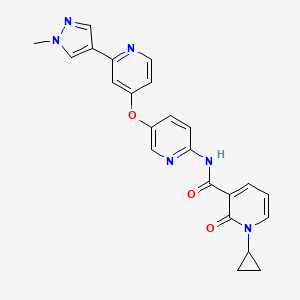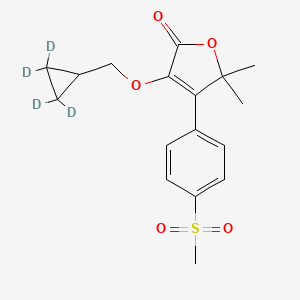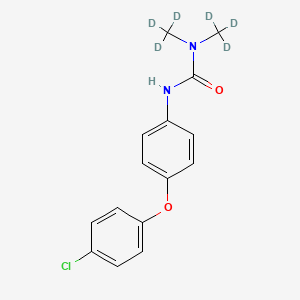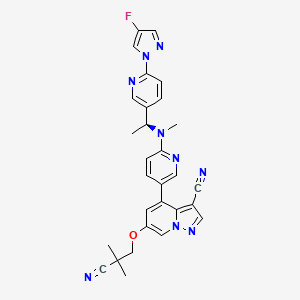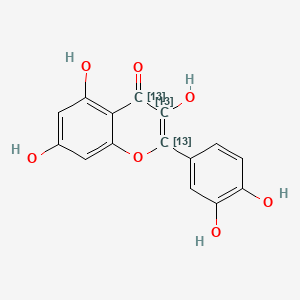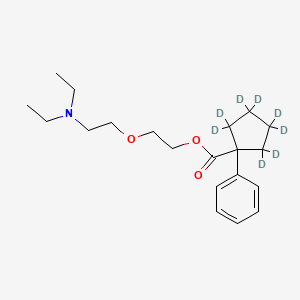
Pentoxyverine-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Pentoxyverine-d8 involves the deuteration of Pentoxyverine. This process typically includes the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterating agent . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the complete exchange of hydrogen atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure homogenization and spray drying techniques to achieve high drug loading and uniform particle size distribution . The final product is then purified and characterized to ensure its quality and efficacy.
Chemical Reactions Analysis
Types of Reactions
Pentoxyverine-d8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions vary but generally require controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Pentoxyverine-d8 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in studies to understand the metabolic pathways and interactions of Pentoxyverine.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Pentoxyverine-d8 exerts its effects by acting on sigma-1 receptors, as well as kappa and mu-opioid receptors . It functions as an agonist at sigma receptors, which are involved in modulating the cough reflex in the central nervous system . The exact molecular targets and pathways are still under investigation, but it is believed to suppress the cough reflex through these receptor interactions .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Pentoxyverine-d8 include:
Carbetapentane: Another non-opioid antitussive with similar properties.
Dextromethorphan: A widely used cough suppressant with a different mechanism of action.
Codeine: An opioid antitussive with a higher potential for abuse and side effects.
Uniqueness
This compound is unique due to its deuterated form, which provides enhanced stability and allows for more precise studies in research settings . Its non-opioid nature also makes it a safer alternative to opioid-based antitussives like codeine .
Properties
Molecular Formula |
C20H31NO3 |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
2-[2-(diethylamino)ethoxy]ethyl 2,2,3,3,4,4,5,5-octadeuterio-1-phenylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C20H31NO3/c1-3-21(4-2)14-15-23-16-17-24-19(22)20(12-8-9-13-20)18-10-6-5-7-11-18/h5-7,10-11H,3-4,8-9,12-17H2,1-2H3/i8D2,9D2,12D2,13D2 |
InChI Key |
CFJMRBQWBDQYMK-NQUIVBQFSA-N |
Isomeric SMILES |
[2H]C1(C(C(C(C1([2H])[2H])(C2=CC=CC=C2)C(=O)OCCOCCN(CC)CC)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
CCN(CC)CCOCCOC(=O)C1(CCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


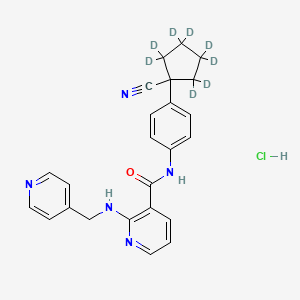
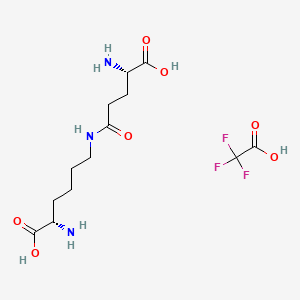
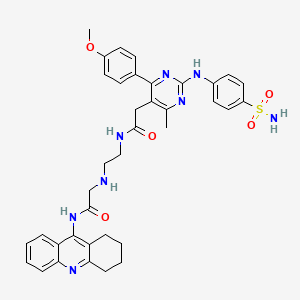
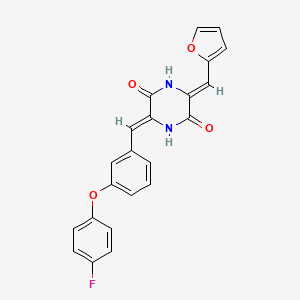
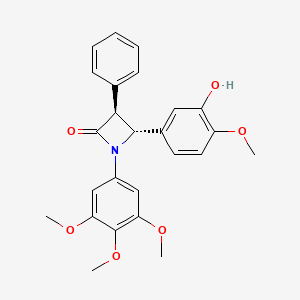
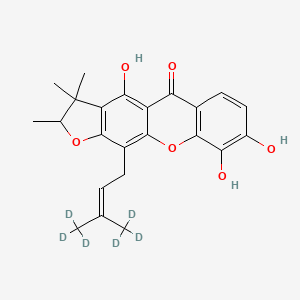
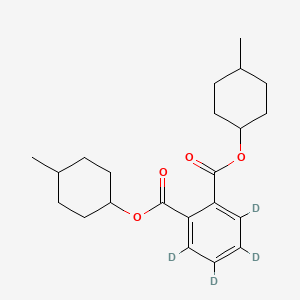
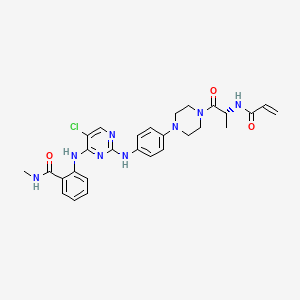
![[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate](/img/structure/B12413854.png)
